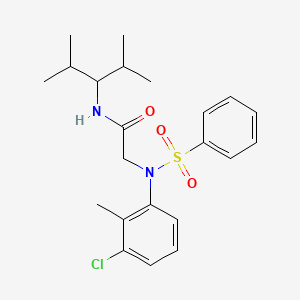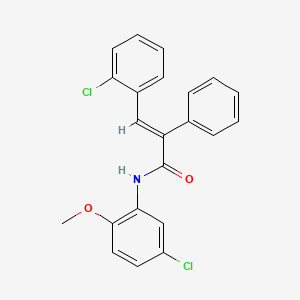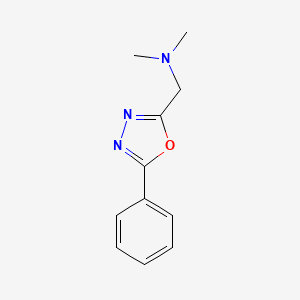
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine, also known as DMPO, is a compound that has gained significant attention in scientific research due to its potential applications as a free radical scavenger. DMPO is a stable nitroxide radical that can selectively trap and detect free radicals, making it a valuable tool in various fields of study.
Mécanisme D'action
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine acts as a free radical scavenger by trapping and stabilizing free radicals in its nitroxide form. The nitroxide radical is highly stable and can be detected through various spectroscopic techniques. This compound can selectively trap different types of free radicals, including superoxide anion, hydroxyl radical, and peroxyl radical. The trapped radicals can be further analyzed to gain insights into the mechanisms of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can protect cells from oxidative damage by scavenging free radicals and reducing oxidative stress. This compound can also modulate the activity of various enzymes and signaling pathways involved in inflammation and cell death. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has several advantages for lab experiments. It is a stable and selective free radical scavenger that can be easily synthesized and purified. This compound can be used in various biological systems, including cells, tissues, and animal models. However, this compound has some limitations as well. It can only trap free radicals that are in close proximity to the nitroxide radical, which may limit its application in certain biological systems. This compound can also undergo redox cycling, which can lead to the generation of reactive intermediates that can cause cellular damage.
Orientations Futures
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has significant potential for future research in various fields. Some possible future directions include the development of new this compound derivatives with improved selectivity and stability, the application of this compound in the study of oxidative stress and inflammation in human diseases, and the use of this compound as a diagnostic tool for the detection of free radicals in biological systems. Furthermore, the combination of this compound with other analytical techniques such as mass spectrometry and electron paramagnetic resonance (EPR) spectroscopy may provide new insights into the mechanisms of free radical-mediated diseases.
Méthodes De Synthèse
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can be synthesized through a simple reaction between N,N-dimethylformamide dimethyl acetal and 5-phenyl-1,3,4-oxadiazol-2-yl chloride. The reaction yields this compound as a white crystalline solid with a melting point of 106-109°C. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has been extensively used in scientific research as a free radical scavenger. It is particularly useful in the detection and characterization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological systems. This compound can also be used to study the mechanisms of oxidative stress and inflammation, which are implicated in many diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14(2)8-10-12-13-11(15-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPIBZGZYAPTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)
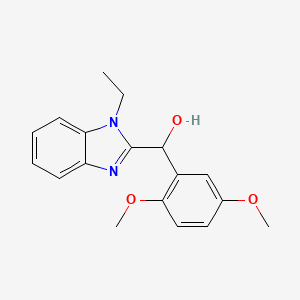

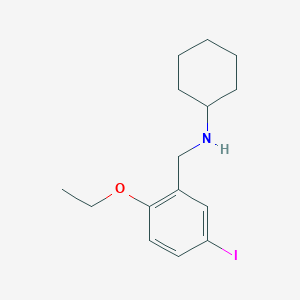

![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
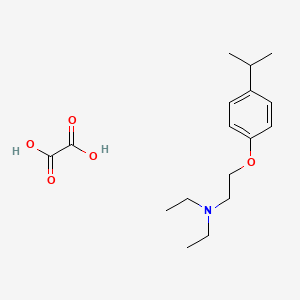
![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)
